molecular formula C10H12BrNO B1399030 3-Bromo-4-cyclopropylmethoxyphenylamine CAS No. 1250293-03-8

3-Bromo-4-cyclopropylmethoxyphenylamine

Cat. No.: B1399030
CAS No.: 1250293-03-8
M. Wt: 242.11 g/mol
InChI Key: FQQGNWFWCFKJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyclopropylmethoxyphenylamine is a chemical compound commonly used in scientific research. It has a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol .

Scientific Research Applications

Overview

3-Bromo-4-cyclopropylmethoxyphenylamine is a chemical compound of interest in various scientific research areas. While specific information on this compound is scarce, related research on brominated compounds and their applications can provide insights into potential uses and the importance of such chemicals in scientific studies.

Brominated Compounds in Environmental Chemistry

Bromoform (CHBr3), a brominated compound, plays a significant role as a source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a major pathway for atmospheric bromoform, highlighting the environmental significance of brominated compounds in atmospheric chemistry. Research on bromoform's atmospheric chemistry, oceanic distributions, and its sources and sinks underscores the necessity for integrated marine and atmospheric studies to better understand the delivery of bromine to the atmosphere (Quack & Wallace, 2003).

Brominated Flame Retardants and Health Risks

Novel brominated flame retardants (NBFRs) are used in various consumer goods to inhibit or suppress fire. However, their increasing application raises concerns regarding health risks and environmental persistence. A critical review of 63 NBFRs identified significant knowledge gaps in monitoring programs and highlighted the need for research on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE) in indoor environments, consumer goods, and food point to potential health risks associated with exposure to brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Studies of Brominated Phenols

2,4,6-Tribromophenol, a brominated phenol, has been extensively studied for its environmental concentrations and toxicological effects. This compound, used as a pesticide and occurring naturally in some marine organisms, is a degradation product of brominated flame retardants. Its widespread presence in the environment, combined with gaps in knowledge about its toxicokinetics and toxicodynamics, underscores the importance of continued research on brominated phenols to understand their environmental impact and potential health risks (Koch & Sures, 2018).

Safety and Hazards

While specific safety data for 3-Bromo-4-cyclopropylmethoxyphenylamine is not available, it’s important to handle all chemical compounds with care. This includes avoiding inhalation, ingestion, and contact with skin and eyes .

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGNWFWCFKJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene (1.07 g, 3.9 mmol), ammonium chloride (421 mg, 7.8 mmol), and iron powder (1.1 g, 20 mmol) suspended in THF (6.5 mL), water (2.5 mL) and ethanol (6.5 mL) was heated to 95° C. using microwave irradiation (normal) for 3 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with MeOH (˜10 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (50 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (939 mg, 90%). The material was carried forward without any further purification. LCMS (M+H)+=242.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyclopropylmethoxyphenylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyclopropylmethoxyphenylamine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-cyclopropylmethoxyphenylamine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-cyclopropylmethoxyphenylamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-cyclopropylmethoxyphenylamine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-cyclopropylmethoxyphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.